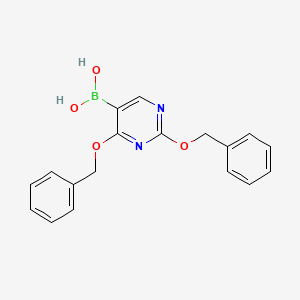![molecular formula C15H12O4 B1270868 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid CAS No. 669713-76-2](/img/structure/B1270868.png)
4-Biphenyl-[1,3]dioxol-5-yl-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Biphenyl-[1,3]dioxol-5-yl-acetic acid” is a chemical compound with the IUPAC name [4-(1,3-benzodioxol-5-yl)phenyl]acetic acid . It has a molecular weight of 256.26 .
Molecular Structure Analysis
The InChI code for “4-Biphenyl-[1,3]dioxol-5-yl-acetic acid” is1S/C15H12O4/c16-15(17)7-10-1-3-11(4-2-10)12-5-6-13-14(8-12)19-9-18-13/h1-6,8H,7,9H2,(H,16,17) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound “4-Biphenyl-[1,3]dioxol-5-yl-acetic acid” has a molecular weight of 256.26 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Drug Design
4-Biphenyl-[1,3]dioxol-5-yl-acetic acid and its derivatives play a significant role in chemical synthesis and drug design. A study by Jilani et al. (2013) showcased the synthesis of 4-aminophenylbenzoxazol-2-yl-5-acetic acid, an analogue of a known nonsteroidal anti-inflammatory drug (NSAID). The synthesized compounds were evaluated for inflammatory bowel diseases, demonstrating effectiveness similar to 5-aminosalicylic acid for ulcerative colitis, suggesting potential applications in treatment design (Jilani et al., 2013).
Prodrug Development
The compound and its variants are explored for prodrug development, where inactive or less active compounds are metabolized into active drugs within the body. Saari et al. (1984) investigated the (5-methyl-2-oxo-1,3- dioxol -4-yl)methyl and (5-tert-butyl-2-oxo-1, 3- dioxol -4-yl)methyl esters of 3-hydroxy-alpha-methyltyrosine (methyldopa) as progenitors of the amino acid, revealing their potential as viable prodrugs for the latentiation of methyldopa (Saari et al., 1984).
Antimalarial Research
Werbel et al. (1986) synthesized a series of compounds related to 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid, demonstrating significant antimalarial potency against Plasmodium berghei in mice. The study suggested that the antimalarial potency correlated with the size and electron donation properties of phenyl ring substituents, highlighting its potential in antimalarial drug development (Werbel et al., 1986).
Diuretic and Uricosuric Activities
The compound's derivatives have been investigated for diuretic and uricosuric activities. Hoffman et al. (1981) explored dihydroethacrynic acid and other (4-acylphenoxy)acetic acids for their diuretic and uricosuric activities, providing insights into the structure-activity relationships and the significance of enantiomers in these biological activities (Hoffman et al., 1981).
Neurological Applications
The derivatives of 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid have been examined for their role in neurological conditions. Citraro et al. (2006) studied CFM-2 and THIQ-10c, two non-competitive AMPA receptor antagonists derived from the compound, for their effects on epileptic spike-wave discharges in a genetic animal model of absence epilepsy, indicating potential applications in neurology (Citraro et al., 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their antidiabetic and anticancer potential, suggesting that they may interact with targets related to these conditions.
Mode of Action
Based on its structural similarity to other benzodioxol derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been shown to inhibit α-amylase , suggesting that they may affect carbohydrate metabolism.
Result of Action
Similar compounds have shown significant activity against cancer cell lines and have demonstrated antidiabetic potential .
Propiedades
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-15(17)7-10-1-3-11(4-2-10)12-5-6-13-14(8-12)19-9-18-13/h1-6,8H,7,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJOBMZMIWKZKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373481 |
Source


|
| Record name | [4-(2H-1,3-Benzodioxol-5-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenyl-[1,3]dioxol-5-yl-acetic acid | |
CAS RN |
669713-76-2 |
Source


|
| Record name | [4-(2H-1,3-Benzodioxol-5-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














